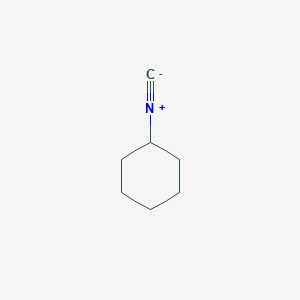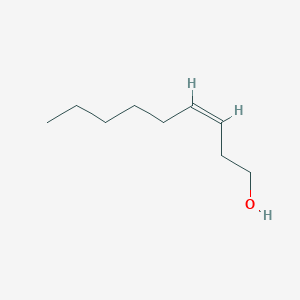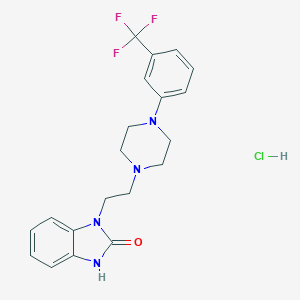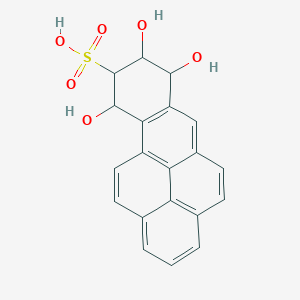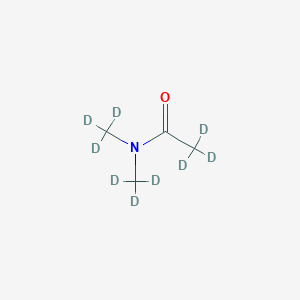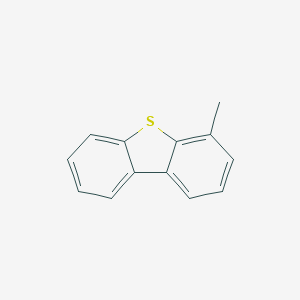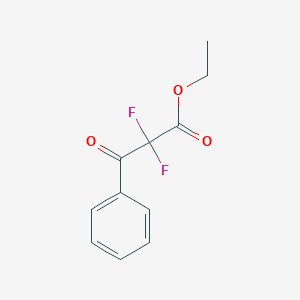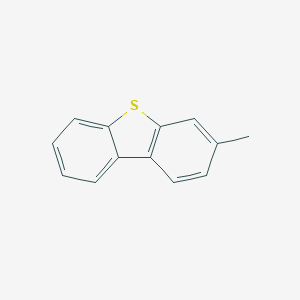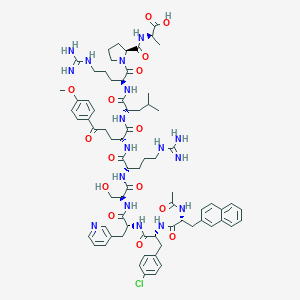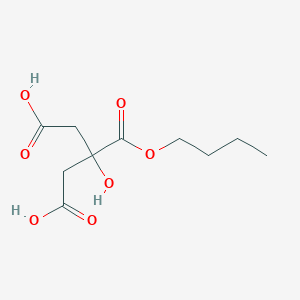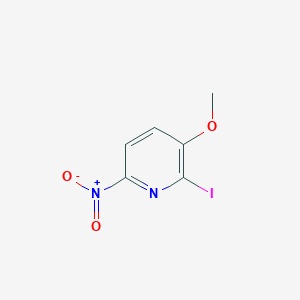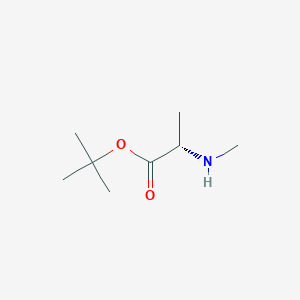
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is a glycolipid that has gained attention in recent years due to its potential applications in various scientific research fields. This molecule is also known as sulfoquinovosyldiacylglycerol (SQDG) and is found in various photosynthetic organisms, including plants, algae, and cyanobacteria.
作用机制
The mechanism of action of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol is not fully understood. However, it has been proposed that this molecule can interact with various proteins and enzymes, including those involved in lipid metabolism, signal transduction, and cellular membrane function. It can also modulate the activity of transcription factors and cytokines, leading to changes in gene expression and cellular responses.
生化和生理效应
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has been shown to have various biochemical and physiological effects. It can inhibit lipid peroxidation and oxidative stress, which are involved in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. It can also modulate the activity of immune cells, leading to enhanced immune responses and protection against pathogens. Additionally, this molecule can affect the fluidity and permeability of cellular membranes, leading to changes in cellular functions.
实验室实验的优点和局限性
The advantages of using 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol in lab experiments include its availability, stability, and reproducibility. This molecule can be easily synthesized or extracted from natural sources, and it is stable under various experimental conditions. However, the limitations of using this molecule include its hydrophobic nature, which can affect its solubility and bioavailability. Additionally, the potential toxicity and side effects of this molecule need to be carefully evaluated in preclinical studies.
未来方向
There are various future directions for the research on 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol. These include the identification of its molecular targets and signaling pathways, the evaluation of its efficacy and safety in animal models and clinical trials, and the development of novel derivatives and formulations with improved properties. Additionally, the potential applications of this molecule in various fields, including agriculture, food science, and environmental science, need to be explored.
合成方法
The synthesis of 3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol involves the extraction of SQDG from natural sources or chemical synthesis. The chemical synthesis involves the reaction of tetradecyl alcohol with glycerol and sulfoquinovose, which is then followed by the removal of the protecting groups to obtain the final product.
科学研究应用
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol has potential applications in various scientific research fields, including biochemistry, biophysics, and pharmacology. This molecule has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties in vitro and in vivo studies. It has also been found to have immunomodulatory effects and can enhance the immune response against pathogens.
属性
CAS 编号 |
118203-77-3 |
|---|---|
产品名称 |
3-O-(4-O-Galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol |
分子式 |
C43H84O13 |
分子量 |
809.1 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R,6R)-2-propoxy-3,4-di(tetradecoxy)-6-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C43H84O13/c1-4-7-9-11-13-15-17-19-21-23-25-27-30-53-42(49)39(48)35(33-52-40-38(47)37(46)36(45)34(32-44)55-40)56-41(51-29-6-3)43(42,50)54-31-28-26-24-22-20-18-16-14-12-10-8-5-2/h34-41,44-50H,4-33H2,1-3H3/t34-,35-,36+,37+,38-,39-,40-,41-,42-,43-/m1/s1 |
InChI 键 |
NWFDRMQWJXDMEE-GUDCTRTJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCO[C@@]1([C@@H]([C@H](O[C@H]([C@@]1(O)OCCCCCCCCCCCCCC)OCCC)CO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
规范 SMILES |
CCCCCCCCCCCCCCOC1(C(C(OC(C1(O)OCCCCCCCCCCCCCC)OCCC)COC2C(C(C(C(O2)CO)O)O)O)O)O |
其他 CAS 编号 |
118203-77-3 |
同义词 |
3-O-(4-O-galactopyranosyl-glucopyranosyl)-1,2-di-O-tetradecyl-sn-glyceryol DTLL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



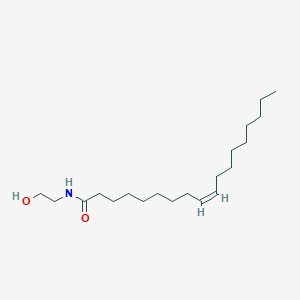
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)
